![molecular formula C19H19N3OS B2882432 2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide CAS No. 851131-45-8](/img/structure/B2882432.png)
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide” is a chemical compound that is not widely described in the literature. It is likely to be a synthetic compound with potential applications in various fields .
Synthesis Analysis
The synthesis of imidazole-containing compounds is a well-studied area in chemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . Imidazole has become an important synthon in the development of new drugs .Applications De Recherche Scientifique
Glutaminase Inhibition
Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), which shares structural motifs with the specified compound, focuses on inhibiting kidney-type glutaminase (GLS). This enzyme plays a critical role in cancer metabolism, making its inhibitors potential cancer therapeutics. Structure-activity relationship (SAR) studies have led to the identification of potent GLS inhibitors with improved drug-like properties and solubility, showing promise in attenuating the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).
Anticonvulsant Activity
Several studies have synthesized and evaluated omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives for their anticonvulsant activities. These compounds were assessed against seizures induced by maximal electroshock (MES), identifying derivatives with significant activity. This research demonstrates the therapeutic potential of these derivatives in treating epilepsy and related seizure disorders (Aktürk et al., 2002); (Soyer et al., 2004).
Anticancer Activity
The development of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, which are structurally related to the specified compound, has led to the identification of molecules with anticancer activities. These compounds were tested against a panel of 60 different human tumor cell lines, showing significant activity against melanoma-type cell lines, highlighting their potential as anticancer agents (Duran & Demirayak, 2012).
Antimicrobial Activity
Research into 2-substituted imidazole derivatives has uncovered compounds with notable antimicrobial properties. These derivatives have been tested against various bacterial and fungal strains, demonstrating efficacy that suggests potential applications in developing new antimicrobial agents (Salman et al., 2015).
Molecular Sensing and Imaging
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized for luminescence sensing of benzaldehyde-based derivatives. These frameworks exhibit selective sensitivity, indicating their utility in fluorescence sensors for chemical detection (Shi et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of the compound “2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide” are currently unknown. The compound is structurally similar to other heterocyclic derivatives that have been tested for their in-vitro anticancer activity against various cancer cell lines . .
Propriétés
IUPAC Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-7-6-10-17(15(14)2)22-12-11-20-19(22)24-13-18(23)21-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVBDXSTXUPJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-(butylimino)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2882349.png)
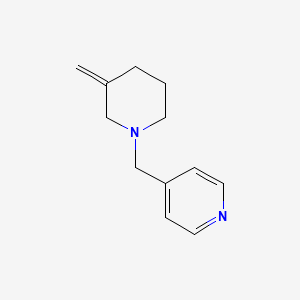
![6-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2882352.png)
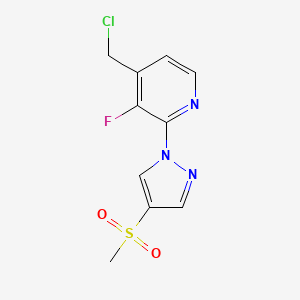
![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2882358.png)

![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one](/img/structure/B2882360.png)
![3-[({[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetyl)amino]benzoic acid](/img/structure/B2882361.png)
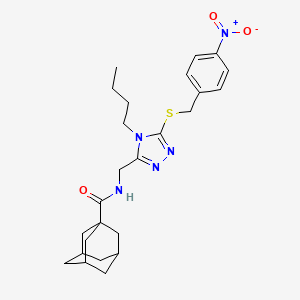
![3-(4-fluoro-3-methylphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882364.png)
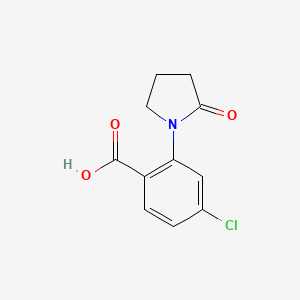
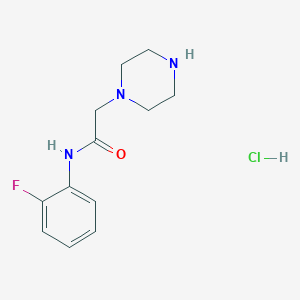
![1-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2882370.png)
![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2882371.png)